4-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCVFYQIFRQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is well-documented in chemical literature. A common and effective method involves the reaction of 2-(3,4-dimethyl)benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303). jocpr.com This reaction is typically carried out in boiling ethanol (B145695), leading to a cyclization that forms the phthalazinone ring system. jocpr.com
The characterization of the resulting compound is confirmed through various analytical techniques to ensure its purity and structural integrity. These methods include:
Melting Point Determination: To ascertain the purity of the synthesized compound.
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and N-H groups of the lactam ring. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the arrangement of hydrogen atoms within the molecule, confirming the presence of the dimethylphenyl group and the protons on the phthalazinone core. jocpr.com
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the theoretical values calculated from its molecular formula (C₁₆H₁₄N₂O) to verify its composition. jocpr.com
Chemical Properties and Reactivity
4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a stable crystalline solid. Its chemical behavior is largely defined by the phthalazinone ring system, which exhibits lactam-lactim tautomerism. This phenomenon involves a chemical equilibrium between the amide-like lactam form and the enol-like lactim form. In the case of phthalazinones, the lactam form is generally predominant. jocpr.com
The reactivity of this compound is of great interest to synthetic chemists. The nitrogen atom at the 2-position (N2) of the lactam ring is a key site for chemical modification. longdom.orgjocpr.com It can act as a nucleophile, allowing for the introduction of various substituents. A common reaction is N-alkylation, where the compound is treated with an alkyl halide (such as ethyl bromoacetate) in the presence of a base (like anhydrous potassium carbonate) to attach an alkyl chain to the N2 position. jocpr.com This reactivity makes this compound a highly versatile precursor for creating libraries of new compounds for biological screening. fayoum.edu.eglongdom.orgjocpr.com Other potential reactions include oxidation, reduction, and substitution on the heterocyclic core.
Advanced Spectroscopic and Analytical Characterization of 4 3,4 Dimethylphenyl Phthalazin 1 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with two-dimensional techniques, the precise connectivity and chemical environment of each atom in the molecule can be established. researchgate.net
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one derivative, distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the phthalazinone ring can be observed.
The aromatic protons of the phthalazinone and the 3,4-dimethylphenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The two methyl groups on the phenyl ring are magnetically non-equivalent and appear as two distinct singlets in the upfield region, usually around δ 2.1-2.5 ppm. The lactam N-H proton is exchangeable and appears as a broad singlet, often significantly downfield (δ 9.0-13.0 ppm), with its exact chemical shift being sensitive to solvent and concentration. researchgate.net
For example, the ¹H NMR spectrum of one derivative showed two singlets for the methyl groups at δ 2.14 and 2.27 ppm, a multiplet for five aromatic protons between δ 7.53-7.73 ppm, two doublets for two other aromatic protons at δ 8.03 and 8.17 ppm, and a singlet for the NH proton at δ 9.34 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | 2.1 - 2.5 | Singlet |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet, Doublet |
Note: Data compiled from representative examples in the literature. researchgate.net
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing crucial confirmation of the carbon framework. While often challenging to obtain clear spectra for all quaternary carbons in poorly soluble phthalazinone derivatives, the technique is invaluable for structural confirmation. nih.govnih.gov
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield at approximately δ 160-170 ppm. nih.gov The numerous aromatic carbons of the two rings resonate in the typical range of δ 120-150 ppm. nih.gov The two methyl carbons are the most shielded, appearing far upfield around δ 15-25 ppm. The specific chemical shifts provide evidence for the substitution pattern on the aromatic rings.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for the this compound Skeleton
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | 15 - 25 |
| Aromatic (Ar-C) | 120 - 150 |
Note: Ranges are based on data for analogous phthalazinone structures. nih.govnih.gov
For complex molecules like substituted phthalazinones, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals. researchgate.net
Homonuclear Shift Correlation Spectroscopy (H,H-COSY) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity of protons within the individual aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the fusion points of the rings, by observing their long-range correlations to nearby protons. researchgate.net
The combined use of these 2D techniques allows for a complete "mapping" of the molecular structure, confirming the substitution pattern and ensuring the correct isomer has been synthesized. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound derivatives, the key functional groups are the N-H bond, the C=O (amide) bond, the C=N bond, and the C-H bonds of the aromatic and methyl groups.
The IR spectrum typically shows a strong, sharp absorption band for the carbonyl (C=O) group of the cyclic amide (lactam) in the region of 1650-1680 cm⁻¹. A broad absorption band corresponding to the N-H stretch is usually observed between 3100 and 3300 cm⁻¹. The C=N stretching vibration appears around 1600-1630 cm⁻¹, while aromatic C-H stretching is seen just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1680 |
| Imine C=N | Stretch | 1600 - 1630 |
Note: Data compiled from representative examples in the literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental composition.
For the parent compound, this compound (C₁₆H₁₄N₂O), the expected molecular ion peak [M]⁺ would appear at m/z 250. researchgate.net The mass spectrum also provides structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the spectrometer, it forms characteristic fragment ions that can help to piece the structure together. For example, in the mass spectrum of a derivative with a molecular weight of 442, significant fragments were observed at m/z values of 337, 249, 210, and 105, indicating specific cleavage pathways for that molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and, consequently, the molecular formula of the synthesized compound.
For instance, for a derivative with the proposed formula C₁₈H₁₆N₄, the analysis showed:
Calculated: C, 74.98%; H, 5.59%; N, 19.43%
Found: C, 75.14%; H, 5.32%; N, 19.58%
The close correlation between these values confirms the elemental composition of the compound, serving as a final check on its identity and purity.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-cyanoacetyl-4-(3,4-dimethyl-phenyl)-2H-phthalazin-1-one |
| 4-benzyl-1(2H)-phthalazinone |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insights into the solid-state conformation of molecules. While the crystal structure for this compound itself is not publicly available, a detailed crystallographic analysis of a closely related derivative, 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one , provides significant understanding of the structural characteristics of this class of compounds.
The study of this analogue reveals key structural features that are likely conserved across similar 4-arylphthalazinone derivatives. The analysis of its crystal structure offers a robust model for understanding the molecular geometry and packing of this compound in the solid state.
Crystallographic Data for 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
The single-crystal X-ray diffraction data for 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one was collected at 296 K using Cu Kα radiation. The compound crystallizes in a monoclinic system. A summary of the crystal data and structure refinement parameters is presented in the table below.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₄N₂O |
| Formula Weight | 274.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9917 (19) |
| b (Å) | 9.7116 (16) |
| c (Å) | 12.602 (2) |
| β (°) | 101.285 (7) |
| Volume (ų) | 1439.2 (4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.265 |
| Absorption Coefficient (mm⁻¹) | 0.63 |
| F(000) | 576 |
Molecular Geometry and Conformation
The molecular structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one reveals a nearly planar phthalazinone ring system. A significant feature of the molecular conformation is the dihedral angle between the plane of the phthalazinone core and the 4-methylphenyl ring, which is 53.93 (9)°. This twist is a common feature in 4-arylphthalazinones and arises from the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 5-position of the phthalazinone system.
The bond lengths and angles within the phthalazinone moiety are consistent with those observed in other related heterocyclic systems. The crystal structure confirms the lactam form of the phthalazinone ring, with a distinct carbon-oxygen double bond.
Intermolecular Interactions and Crystal Packing
In the crystalline state, the molecules of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one are organized into a three-dimensional network through a combination of hydrogen bonds and π–π stacking interactions.
Molecules are linked by C—H⋯O hydrogen bonds, forming chains along the direction. Furthermore, these chains are interconnected by π–π stacking interactions between the phthalazinone rings of adjacent molecules, with a centroid-centroid distance of 3.6990 (12) Å. These interactions play a crucial role in stabilizing the crystal lattice.
The insights gained from the crystallographic analysis of this closely related derivative provide a valuable framework for understanding the solid-state behavior of this compound and serve as a basis for computational modeling and structure-property relationship studies of this important class of heterocyclic compounds.
Structure Activity Relationship Sar Studies of 4 3,4 Dimethylphenyl Phthalazin 1 2h One Derivatives
Impact of Substituent Modifications on Molecular Interactions and Activity
The biological activity of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one derivatives is exquisitely sensitive to the nature and position of various substituents on both the phthalazinone core and the 4-phenyl ring. These modifications directly influence the molecule's ability to interact with its biological target, affecting binding affinity, potency, and selectivity.
Modifications to the 4-phenyl ring have been a key area of investigation. The presence of the two methyl groups at the 3 and 4 positions of the phenyl ring is crucial for establishing favorable hydrophobic interactions within the active site of target enzymes. Studies on related 4-phenylphthalazinone derivatives have shown that the type and position of substituents on this ring dictate the inhibitory potency. For instance, in the context of PARP inhibition, derivatives with fluorine atom substitutions on the benzene ring have demonstrated enhanced inhibitory activities. jst.go.jp Conversely, the introduction of stronger electron-withdrawing groups can lead to a decrease in potency. jst.go.jp
The following table summarizes the general impact of substituent modifications on the activity of 4-phenylphthalazinone derivatives, which can be extrapolated to the 4-(3,4-dimethylphenyl) scaffold.
| Modification Site | Substituent Type | General Impact on Activity |
| 4-Phenyl Ring | Electron-donating groups (e.g., methyl) | Can enhance hydrophobic interactions and potency. |
| Halogens (e.g., fluorine) | Often leads to increased inhibitory activity. jst.go.jp | |
| Strong electron-withdrawing groups | May decrease potency. jst.go.jp | |
| N-2 Position | Alkyl chains | Length and nature of the chain influence activity. nih.gov |
| Aromatic rings | Can introduce additional binding interactions. | |
| Functional groups (e.g., dithiocarbamate) | Can introduce new biological activities. nih.gov |
Role of the Phthalazinone Scaffold in Ligand Binding
The phthalazinone scaffold itself is not merely a passive carrier for active substituents but plays a fundamental role in anchoring the molecule to its biological target. This bicyclic lactam system is a key pharmacophoric element responsible for crucial interactions within the active site of enzymes like PARP.
In the case of PARP inhibitors, the 1(2H)-phthalazinone structure is designed to mimic the nicotinamide moiety of the natural substrate NAD+. jst.go.jp It typically inserts into a groove-shaped binding pocket of the PARP protein. The lactam carbonyl group and the adjacent nitrogen atoms of the phthalazinone ring are critical for forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as Glycine and Serine. These hydrogen bonds are essential for the high-affinity binding and potent inhibition of the enzyme.
Influence of Substituents on Selectivity Profiles
Achieving selectivity for a specific biological target over other related proteins is a critical challenge in drug design. In the context of this compound derivatives, substituent modifications can be strategically employed to fine-tune the selectivity profile.
For PARP inhibitors, selectivity between different PARP family members, such as PARP-1 and PARP-2, is an important consideration. While many phthalazinone-based inhibitors, including the approved drug olaparib, are potent inhibitors of both PARP-1 and PARP-2, subtle structural changes can influence this selectivity. jst.go.jp The specific interactions governed by substituents on the 4-phenyl ring and at the N-2 position can exploit the minor differences in the amino acid composition and conformation of the active sites of different PARP isoforms. For example, the precise positioning of a substituent might allow for an interaction with a residue present in the active site of PARP-1 but not in PARP-2, thereby conferring selectivity.
The introduction of different functional groups can also steer the molecule towards entirely different classes of biological targets. For instance, the attachment of an arylpiperazine moiety through an alkyl chain to the phthalazinone scaffold has been shown to yield compounds with high affinity and selectivity for α1-adrenoceptors. nih.gov This highlights the versatility of the phthalazinone core and the profound impact of its substituents on directing the molecule's biological activity and selectivity.
Stereochemical Implications in Biological Activity
While specific studies on the stereochemistry of this compound are not extensively documented, the principles of stereochemistry are of paramount importance in medicinal chemistry. If a chiral center is introduced into a derivative, the resulting enantiomers can exhibit significantly different pharmacological properties.
The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, one enantiomer of a chiral drug may fit into the binding site more effectively than its mirror image, leading to differences in binding affinity, efficacy, and even metabolism.
For example, in the development of novel PARP inhibitors based on a tetrahydropyridophthlazinone scaffold, the specific stereochemistry at dual chiral centers was found to be critical for enabling extensive and unique binding interactions with PARP1/2 proteins. researchgate.net This underscores that should a chiral center be introduced in derivatives of this compound, for instance through substitution at the N-2 position with a chiral moiety, it would be imperative to separate and evaluate the individual enantiomers to fully characterize their biological activity. The separation of chiral compounds is a well-established practice in pharmaceutical development, often employing techniques like chiral chromatography. nih.govnih.gov
Development of Pharmacophore Models
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, particularly in the context of PARP inhibition, pharmacophore models have been instrumental in understanding the key molecular interactions and in guiding the design of new, more potent inhibitors.
A typical pharmacophore model for a phthalazinone-based PARP inhibitor includes several key features:
Hydrogen Bond Acceptors: The lactam carbonyl oxygen of the phthalazinone ring is a crucial hydrogen bond acceptor.
Hydrogen Bond Donors: The lactam N-H group can act as a hydrogen bond donor.
Aromatic/Hydrophobic Regions: The fused benzene ring of the phthalazinone and the 4-phenyl ring (in this case, the 3,4-dimethylphenyl group) represent key hydrophobic and aromatic features that engage in van der Waals and π-π stacking interactions.
Structure-based pharmacophore models, derived from the X-ray crystal structures of PARP in complex with inhibitors, have revealed the importance of interactions with specific amino acid residues such as Glycine, Serine, and Tyrosine in the active site. nih.gov These models can be used for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active inhibitors. Ligand-based models, on the other hand, are developed by aligning a set of known active molecules and extracting their common chemical features. Both approaches have been successfully employed to identify novel chemotypes of PARP-1 inhibitors. nih.gov
The following table outlines the key features of a generalized pharmacophore model for phthalazinone-based PARP inhibitors.
| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |
| Hydrogen Bond Acceptor | Lactam Carbonyl Oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor | Lactam N-H | Hydrogen Bonding |
| Aromatic Ring | Phthalazinone Benzene Ring | π-π Stacking |
| Hydrophobic Group | 4-(3,4-dimethylphenyl) Ring | Hydrophobic Interactions |
Future Research Directions and Translational Potential Non Clinical Focus
Development of Novel Synthetic Methodologies
The existing synthetic routes to 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one and its analogues typically involve the cyclization of o-aroylbenzoic acid derivatives with hydrazine (B178648). ekb.eglongdom.org While effective, future research could focus on developing more efficient, sustainable, and diverse synthetic methodologies.
Key areas for exploration include:
Microwave-Assisted and Flow Chemistry: Implementing microwave-assisted synthesis or continuous flow processes could significantly reduce reaction times, improve yields, and enhance scalability compared to traditional batch methods.
Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/functionalization reactions directly on the phthalazinone or phenyl ring would provide novel and more direct pathways to complex derivatives, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): Designing one-pot MCRs could offer a rapid and efficient way to generate libraries of structurally diverse phthalazinone derivatives, which is highly valuable for screening and structure-activity relationship (SAR) studies. longdom.orgfrontiersin.org
Green Chemistry Approaches: The development of synthetic protocols using greener solvents, catalysts, and energy sources would align with the growing demand for environmentally benign chemical processes.
These advanced methodologies would not only streamline the synthesis of known derivatives but also open doors to previously inaccessible chemical space, providing a richer pool of compounds for biological screening.
Exploration of New Biological Targets and Mechanisms
Derivatives of this compound have been investigated for their activity against several known biological targets, including poly(ADP-ribose)polymerase (PARP), cholinesterases, and various kinases. nih.govosf.iorsc.orgresearchgate.net However, the full biological potential of this scaffold is likely yet to be uncovered. Future research should aim to identify and validate novel biological targets and elucidate their mechanisms of action.
Promising research avenues include:
High-Throughput Screening (HTS): Screening diverse libraries of derivatives against large panels of enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., GPCRs) could reveal unexpected biological activities and novel targets. researchgate.net
Phenotypic Screening: Cell-based phenotypic screens can identify compounds that induce a desired biological effect without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then be employed to identify the protein(s) responsible for the observed phenotype.
Chemoproteomics: Utilizing affinity-based probes derived from the this compound scaffold can help identify direct protein binding partners in complex biological systems, offering a powerful tool for target discovery.
The diverse biological activities already reported for this class of compounds, such as antitumor, anticonvulsant, and antihypertensive effects, suggest that they may interact with multiple signaling pathways. jocpr.com A deeper exploration of these pathways will be crucial for understanding their full therapeutic and research potential.
Rational Design of Highly Selective Molecular Probes
A molecular probe is a specialized chemical tool designed to study a specific biological target or process with high precision. The this compound structure serves as an excellent starting point for the rational design of such probes due to its established biological relevance and synthetic accessibility. jocpr.com
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to different parts of the molecule (the phthalazinone core, the dimethylphenyl group, and the N2 position) affect binding affinity and selectivity for a given target. nih.gov
Incorporation of Reporter Tags: The scaffold can be functionalized with various tags, such as fluorescent dyes (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent labeling and target identification), without abolishing its biological activity.
Selectivity Optimization: By systematically modifying the core structure, it is possible to develop probes that are highly selective for a specific protein, even among closely related family members (e.g., specific kinase isoforms).
The development of these highly selective probes would provide invaluable tools for validating novel drug targets and dissecting complex biological pathways.
Applications in Chemical Biology Tool Development
Building upon the design of molecular probes, this compound can be leveraged to create a sophisticated toolkit for chemical biology research. The versatility of this compound as a "key starting material" allows for the creation of various functional derivatives. jocpr.comresearchgate.net
Potential applications include:
Target Identification and Validation: As mentioned, probes derived from this scaffold can be used to confirm the engagement of a compound with its intended target in a cellular context.
Cellular Imaging: Fluorescently tagged derivatives can be used as imaging agents to visualize the subcellular localization of a target protein or to monitor changes in its activity in real-time.
Modulators of Protein-Protein Interactions (PPIs): The phthalazinone scaffold could be elaborated to design molecules that either inhibit or stabilize specific PPIs, which are often considered challenging drug targets.
The ability to synthesize a wide range of derivatives from this single core structure makes it an attractive platform for developing multifunctional tools to probe and manipulate cellular functions with high precision. fayoum.edu.eg
Advanced Computational Modeling for Mechanism Elucidation
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For the this compound scaffold, computational approaches have already been used to predict binding modes and rationalize SAR data for some of its derivatives. frontiersin.orgrsc.org Future research can employ more advanced computational techniques to gain deeper insights.
Key areas for computational investigation include:
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand binds to its target protein, revealing key interactions, conformational changes, and the role of solvent molecules, which are often missed by static docking models.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reaction mechanisms or interactions involving metal ions, QM/MM methods can provide a more accurate description of the electronic effects that govern these processes.
Predictive Modeling and Machine Learning: By training machine learning models on existing SAR data, it may be possible to predict the biological activity of novel, untested derivatives, thus prioritizing synthetic efforts and accelerating the discovery of potent and selective compounds.
These advanced computational studies will not only help elucidate the molecular mechanisms of action but also guide the rational design of the next generation of probes and tool compounds based on the this compound scaffold. nih.gov
Table of Research Directions and Methodologies
| Research Area | Key Methodologies and Approaches | Potential Outcomes |
|---|---|---|
| Novel Synthetic Methodologies | Microwave-assisted synthesis, Flow chemistry, C-H activation, Multicomponent reactions | Increased efficiency, access to novel derivatives, greener processes |
| New Biological Targets | High-throughput screening, Phenotypic screening, Chemoproteomics | Identification of novel targets, deeper understanding of compound mechanism |
| Selective Molecular Probes | Structure-Activity Relationship (SAR), Tag incorporation (fluorescent, biotin), Selectivity profiling | High-precision tools for target validation and biological pathway studies |
| Chemical Biology Tools | Cellular imaging, Target identification, Protein-protein interaction modulation | Advanced tools to visualize and manipulate cellular processes |
| Advanced Computational Modeling | Molecular dynamics simulations, QM/MM, Machine learning | Detailed mechanism elucidation, predictive activity models, rational design |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via cyclocondensation of phthalic anhydride derivatives with substituted hydrazines. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a precursor for functionalization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Factorial design experiments (e.g., 2^k designs) can systematically evaluate variables like temperature and catalyst loading to maximize yield .
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound and its derivatives?
- Methodological Answer :
- 1H NMR : Aromatic protons in the phthalazinone ring appear as multiplets between δ 7.5–8.5 ppm, while methyl groups on the dimethylphenyl substituent resonate as singlets near δ 2.2–2.5 ppm .
- IR : The carbonyl (C=O) stretch of the phthalazinone core is observed at ~1670–1700 cm⁻¹ .
Discrepancies in spectral data between batches should prompt re-evaluation of purity via HPLC or recrystallization .
Q. What nucleophilic reactions are feasible at the phthalazinone core, and how do substituents influence reactivity?
- Methodological Answer : The 1(2H)-position is susceptible to nucleophilic substitution. For example, treatment with phosphorus oxychloride (POCl₃) generates a chlorinated intermediate, which reacts with amines or thiols to form substituted derivatives . Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilicity at the phthalazinone carbonyl, accelerating nucleophilic attack .
Advanced Research Questions
Q. How can contradictory spectral or crystallographic data for phthalazinone derivatives be resolved?
- Methodological Answer :
- XRD Analysis : Single-crystal X-ray diffraction provides definitive structural validation. For instance, Zhou et al. resolved hydrogen-bonding networks in hydroxy-substituted phthalazinones using XRD .
- DFT Calculations : Compare experimental IR/NMR with computational models (e.g., Gaussian or COMSOL) to identify misassignments .
- Replicate Synthesis : Reproduce reactions under controlled conditions to rule out impurities or side products .
Q. What strategies are effective in designing fluorimetric probes based on phthalazinone derivatives for metal ion detection?
- Methodological Answer :
- Functionalization : Introduce fluorophores (e.g., Schiff bases) at the phthalazinone 2-position. The compound 2-phenylphthalazin-1(2H)-one exhibits "turn-off" fluorescence upon Fe³⁺ binding due to chelation-enhanced quenching (CHEQ) .
- Selectivity Testing : Validate specificity using competitive metal ions (e.g., Cu²⁺, Zn²⁺) and quantify binding constants via Stern-Volmer plots .
Q. How can reaction mechanisms for phthalazinone derivatization be elucidated using kinetic and computational methods?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or UV-Vis) to determine rate laws and activation energies.
- Molecular Dynamics (MD) : Simulate transition states for nucleophilic substitution using software like GROMACS or AMBER .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track carbonyl group transformations .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
